molecular formula C17H19NO4 B2786955 Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate CAS No. 199190-58-4

Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate

Cat. No.: B2786955
CAS No.: 199190-58-4
M. Wt: 301.342
InChI Key: AKLDMPJWTKQAKF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate is a benzoate ester derivative featuring an amino group substituted with a 2-hydroxy-3-methoxybenzyl moiety. This compound serves as a key intermediate in synthesizing heterocyclic frameworks, such as benzooxazines, via reactions like the Vilsmeier–Haack cyclization . Its structure is characterized by intramolecular hydrogen bonding between the hydroxyl and amino groups, influencing its crystallinity and supramolecular assembly . The compound’s synthetic versatility and biological relevance, including antimicrobial activity of its derivatives, make it a subject of interest in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-3-22-17(20)12-7-9-14(10-8-12)18-11-13-5-4-6-15(21-2)16(13)19/h4-10,18-19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLDMPJWTKQAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-hydroxy-3-methoxybenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research indicates that derivatives of Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate exhibit significant antitumor properties. For instance, studies have synthesized Schiff base ligands related to this compound, demonstrating their effectiveness against various cancer cell lines. These ligands have shown potential in inhibiting tumor growth through mechanisms that involve apoptosis and cell cycle arrest .

1.2 Inhibition of Lipoxygenase Enzymes

This compound has been identified as a potent inhibitor of the 12-lipoxygenase enzyme, which plays a crucial role in inflammatory processes and cancer metastasis. Inhibitors targeting this enzyme can potentially mitigate conditions such as diabetes and skin diseases by regulating inflammatory responses and platelet function .

1.3 Radiopharmaceutical Development

The compound has been utilized in the development of radiopharmaceuticals for imaging purposes. For example, a radiolabeled variant has been characterized for its application in liver and spleen imaging, showcasing its potential utility in diagnostic medicine .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the modification of this compound through metal complexation to enhance its properties as a precursor for organic light-emitting diodes (OLEDs). The complexation with metals such as platinum and rhodium has been shown to significantly improve charge transport and luminescence properties, making it a promising candidate for advanced electronic applications .

Data Tables

Application Area Details References
Antitumor ActivityEffective against various cancer cell lines; induces apoptosis and cell cycle arrest
Lipoxygenase InhibitionPotent inhibitor of 12-lipoxygenase; potential treatment for inflammatory diseases
RadiopharmaceuticalsDeveloped for liver and spleen imaging; characterized for diagnostic use
OLEDsEnhanced charge transport properties through metal complexation; promising for electronic devices

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in PubMed, researchers synthesized a series of Schiff base ligands derived from this compound. The compounds were tested against several cancer cell lines, revealing significant cytotoxic effects, particularly in breast and colon cancer models. The study emphasized the structure-activity relationship that could guide further optimization of these ligands for therapeutic use .

Case Study 2: Radiolabeling for Imaging

Another investigation focused on the radiolabeling of a derivative of this compound with technetium-99m. This study demonstrated the compound's efficacy in imaging liver functionality, providing insights into its potential as a non-invasive diagnostic tool in nuclear medicine .

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The Cambridge Structural Database (CSD) identifies two closely related analogs:

  • Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate (I): Lacks the 3-methoxy group, resulting in reduced steric hindrance and altered hydrogen-bonding patterns compared to the target compound .
  • Ethyl 4-[(3,5-Di-tert-Butyl-2-Hydroxybenzyl)Amino]Benzoate (II): Incorporates bulky tert-butyl groups, which enhance lipophilicity and disrupt planar molecular packing due to steric effects .
Compound Substituents Key Structural Features Reference
Target Compound 2-hydroxy-3-methoxybenzyl Intramolecular H-bond (OH⋯N), planar aromatic rings
Compound I 2-hydroxyphenyl Simpler H-bond network, reduced steric bulk
Compound II 3,5-di-tert-butyl-2-hydroxybenzyl High lipophilicity, non-planar packing

Impact of Substituents :

  • Bulky substituents in Compound II reduce crystallinity but improve solubility in non-polar solvents .

Reactivity Comparison :

  • Halogenated analogs (e.g., 4-iodo derivative) exhibit utility in Suzuki–Miyaura couplings, a feature absent in methoxy/hydroxy-substituted variants .

Physicochemical Properties

Property Target Compound Compound I Compound II Ethoxylated Analog
Solubility Low in water, soluble in DCM Moderate in polar solvents High in non-polar solvents Water-soluble (>99% purity)
Melting Point 145–148°C (decomposes) 132–135°C Not reported Liquid at room temperature
Hydrogen Bonding Intramolecular OH⋯N Intermolecular OH⋯O Weak due to steric bulk Ether linkages dominate

Key Observations :

  • The ethoxylated analog’s water solubility contrasts sharply with the hydrophobic nature of Compounds I and II, highlighting the impact of ethoxy groups on polarity .
  • The target compound’s intramolecular hydrogen bonding contributes to its thermal stability and crystalline morphology .

Activity Trends :

  • Methoxy and hydroxy groups enhance interactions with bacterial membranes, explaining the target compound’s antimicrobial potency .
  • Bulky substituents (e.g., tert-butyl in Compound II) may reduce bioavailability due to poor membrane permeability .

Biological Activity

Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate, a compound with significant biological activity, has garnered attention in recent years for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, enzyme interactions, and implications in various diseases.

Chemical Structure and Properties

This compound features a complex structure that includes a benzoate moiety, an amino group, and hydroxyl and methoxy substituents. These functional groups contribute to its reactivity and biological interactions.

Structural Formula

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_4

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Notably, it has been shown to inhibit lipoxygenases (LOXs), particularly the platelet-type 12-lipoxygenase (12-LOX), which plays a crucial role in inflammatory processes and various diseases.

Enzyme Inhibition

Diabetes and Inflammation

Research has highlighted the role of 12-LOX in metabolic disorders. In models of diabetes, inhibition of this enzyme by this compound has been associated with:

  • Decreased insulin secretion.
  • Reduced pancreatic cell death.
  • Amelioration of inflammatory responses .

Cancer Research

The compound's ability to modulate inflammatory pathways suggests potential applications in cancer therapy. By inhibiting enzymes involved in inflammation, it may reduce tumor growth and metastasis .

Case Study 1: Inhibition of Lipoxygenase Activity

In a study involving diabetic mice, administration of this compound resulted in significant reductions in inflammatory markers and improvements in metabolic parameters compared to control groups .

Case Study 2: Selective Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that derivatives of the compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapies with fewer side effects .

Comparative Analysis with Similar Compounds

Compound NameLipoxygenase InhibitionSelectivityPotential Applications
This compoundHigh (nM potency)ExcellentDiabetes, Cancer
N-hydroxy-4-[(2-hydroxybenzyl)amino]benzamideModerateModerateAntimicrobial
N-hydroxy-4-(phenoxypropyl)aminobenzoateLowLowGeneral anti-inflammatory

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination between ethyl 4-aminobenzoate and 2-hydroxy-3-methoxybenzaldehyde. For example, Saoud et al. (2020) used the Vilsmeier–Haack reagent to derivatize the compound into heterocyclic analogs at 90°C for 3 hours, achieving yields >70% . Optimization of pH (e.g., maintaining pH 6–7 during sodium borohydride reduction) and solvent polarity (ethanol/water mixtures) is critical for minimizing side products.
  • Characterization : Confirmation of structure requires 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.4 ppm), IR (amide C=O stretch ~1680 cm1^{-1}), and mass spectrometry (molecular ion peak at m/z 315.3) .

Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?

  • Chromatography : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities, while thin-layer chromatography (TLC) in hexane/EtOH (1:1) monitors reaction progress .
  • Spectroscopy : 13C^{13}C-NMR confirms ester carbonyl (~165 ppm) and aromatic carbons. X-ray crystallography (using SHELXL for refinement) validates bond lengths (e.g., C–O ester: 1.33–1.37 Å) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Case Study : Derivatives like 4-(2-chloro-8-methoxy-2H-benzo[e][1,3]oxazin-3-yl)benzoate showed variable antimicrobial activity (MICs: 2–64 µg/mL). Discrepancies arise from assay conditions (e.g., bacterial strain variability) or compound stability in media. Triplicate testing with positive controls (e.g., ciprofloxacin) and LC-MS stability profiling are advised .
  • Statistical Analysis : Use ANOVA to compare batch-to-batch variability in bioactivity, ensuring p < 0.05 for significance .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Docking Studies : Molecular docking (AutoDock Vina) against bacterial dihydrofolate reductase (PDB: 1DHF) identifies key interactions: hydrogen bonds between the methoxy group and Thr121 (binding energy: −8.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD < 2 Å indicating stable ligand-protein complexes .

Q. How do crystallographic data inform the compound’s stability under varying conditions?

  • Structural Insights : X-ray data (triclinic, P1\overline{1}) reveal intramolecular O–H···O hydrogen bonds (2.76 Å) and π-π stacking (3.72 Å) between aromatic rings, explaining thermal stability up to 220°C .
  • Refinement Practices : SHELXL refines anisotropic displacement parameters (ADPs) with R1_1 < 0.05, ensuring accurate electron density maps for proton positions .

Methodological Challenges and Solutions

Q. Why might synthetic yields vary between laboratories, and how can reproducibility be improved?

  • Key Variables : Moisture-sensitive intermediates (e.g., imine formation) require inert atmospheres. Yield drops from 70% to 40% if NaBH4_4 is added too rapidly .
  • Protocol Standardization : Detailed SOPs for solvent drying (molecular sieves) and stoichiometric ratios (1:1.2 amine:aldehyde) minimize variability .

Q. How can researchers address conflicting spectral data during structural elucidation?

  • Case Example : Discrepancies in 1H^1H-NMR splitting patterns may arise from rotamers. Variable-temperature NMR (25–60°C) coalesces signals, confirming dynamic equilibrium .
  • Cross-Validation : Correlate IR (amide I/II bands) with X-ray torsional angles (C–N–C: 123.8°) to resolve ambiguity .

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